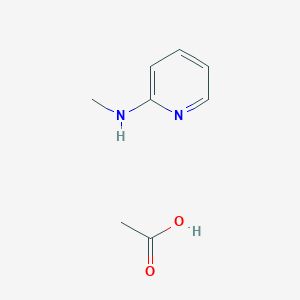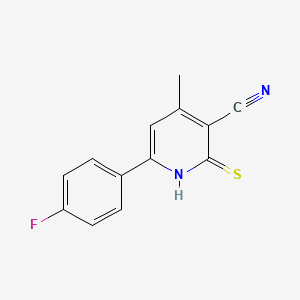![molecular formula C11H22O4Si B14279141 3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one CAS No. 159412-68-7](/img/structure/B14279141.png)
3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one is an organosilicon compound that features a cyclohexanone ring substituted with a dimethoxy(propan-2-yl)oxy group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one typically involves the reaction of cyclohexanone with a silylating agent such as dimethoxy(propan-2-yl)chlorosilane. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and scaling up the production while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the silicon atom or the cyclohexanone ring.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Scientific Research Applications
3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one involves the interaction of the silyl group with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The cyclohexanone ring provides additional reactivity, enabling the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-{Dimethyl[(propan-2-yl)oxy]silyl}cyclohexan-1-one
- 3-{Diethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one
- 3-{Trimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one
Uniqueness
3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring and a dimethoxy(propan-2-yl)oxy silyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
159412-68-7 |
|---|---|
Molecular Formula |
C11H22O4Si |
Molecular Weight |
246.37 g/mol |
IUPAC Name |
3-[dimethoxy(propan-2-yloxy)silyl]cyclohexan-1-one |
InChI |
InChI=1S/C11H22O4Si/c1-9(2)15-16(13-3,14-4)11-7-5-6-10(12)8-11/h9,11H,5-8H2,1-4H3 |
InChI Key |
ALLYLLQLWCZFNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](C1CCCC(=O)C1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)




![5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14279105.png)
![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)

![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)

![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)

